
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is used as a reagent for the colorimetric determination of copper and acts as a chelating agent . It is also used in the synthesis of arly ketones .
Molecular Structure Analysis
Pairs of dimethylphenanthroline molecules related by a twofold axis are bridged by water molecules lying on the twofold axis and H bonded to one of the N atoms in each molecule . The H bonds are long and far from linear . The molecular formula is C14H13ClN2 .Chemical Reactions Analysis
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is used as a reagent for the colorimetric determination of copper . It is also used in the synthesis of arly ketones . Platinum forms the square planar complexes [PtX2 (2,9-dimethyl-1,10-phenanthroline)] .Physical And Chemical Properties Analysis
The IUPAC name of 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is 2,9-dimethyl-1,10-phenanthroline hydrate . The molecular weight is 208.26 (anhydrous basis) .Wissenschaftliche Forschungsanwendungen
Host-Guest Complexation
2,9-Dimethyl-1,10-phenanthroline has been studied for its ability to form host-guest complexes, highlighting its potential in creating macrocyclic structures. Complexation with various ions was demonstrated, showcasing its selectivity and the influence of its structure on complex stability and formation (Keipert, Cram, & Knobler, 1987).
Distribution Thermodynamics
Research on the distribution thermodynamics of 2,9-dimethyl-1,10-phenanthroline within non-ionic surfactant micelles has provided insights into its interactions and binding constants in mixed solvent systems. This highlights its potential in understanding solubilization processes and surfactant interactions (Kanzaki, Umebayashi, Uemura, & Ishiguro, 2001).
Spectroscopic and Structural Studies
2,9-Dimethyl-1,10-phenanthroline has been a subject of spectroscopic and structural studies, focusing on its coordination chemistry and potential in synthesizing metal oxidation catalysts. Its role in forming robust ligands for metal complexes underscores its importance in catalysis and material science (Beer, Jiménez, & Drago, 1993).
Infrared Spectroscopy
The compound's infrared spectra, including its hydrates and acid perchlorate forms, have been explored, offering valuable data for understanding its molecular vibrations and structure (Grigg, Hall Jr., & Plowman, 1962).
Crystallography and Molecular Packing
Crystallography investigations of 2,9-dimethyl-1,10-phenanthroline derivatives provide insights into their molecular packing and intermolecular interactions. Such studies are crucial for designing materials with specific physical and chemical properties (Jin-hu, 2014).
Charge-Transfer Complexes
The formation of charge-transfer complexes with electron acceptors demonstrates the electrochemical properties of 2,9-dimethyl-1,10-phenanthroline, relevant in the development of sensors, electronic devices, and understanding electron transfer processes (Gaballa, Wagner, Teleb, Nour, Elmosallamy, Kaluđerović, Schmidt, & Steinborn, 2008).
Safety And Hazards
Zukünftige Richtungen
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate has been used in the determination of copper ions in aqueous solution using electrochemiluminescence . It is an efficient ligand for alcohol oxidation with palladium in 1:1 water/DMSO mixtures . It has also been used to synthesize aqua (2,9-dimethyl-1,10-phenanthroline)NiCl2 complex, which is used as a precursor for the preparation of uniform spherical NiO nanoparticles via the thermal decomposition method .
Eigenschaften
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;hydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.ClH.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;;/h3-8H,1-2H3;1H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDYLFLZNGECIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate | |
CAS RN |
303136-82-5, 332360-00-6 |
Source


|
| Record name | Neocuproine hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2933549.png)
![1-(Naphthalen-1-ylmethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2933550.png)
![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide](/img/structure/B2933552.png)
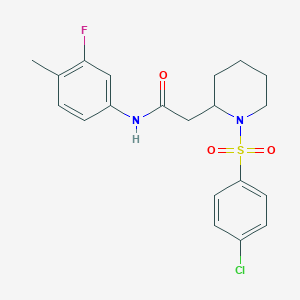
![Tert-butyl 2-[4-[(prop-2-enoylamino)methyl]benzoyl]-2,7-diazaspiro[3.4]octane-7-carboxylate](/img/structure/B2933560.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide](/img/structure/B2933561.png)
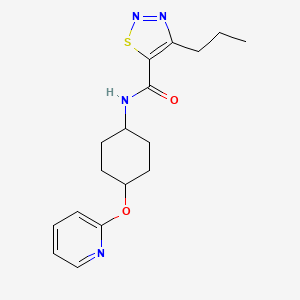
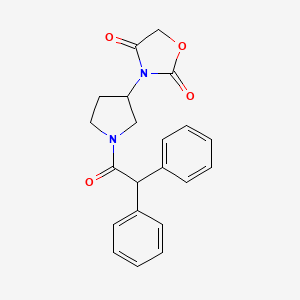
![4-methyl-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2933564.png)
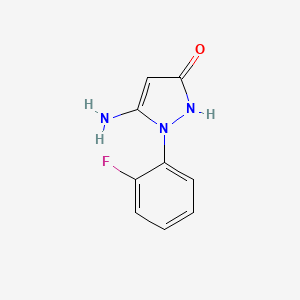
![2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2933567.png)
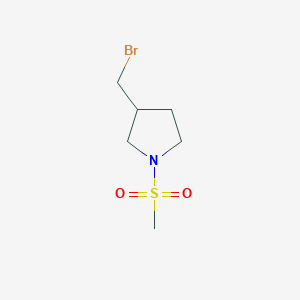
![Methylethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]acetate](/img/structure/B2933570.png)
![1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride](/img/structure/B2933571.png)